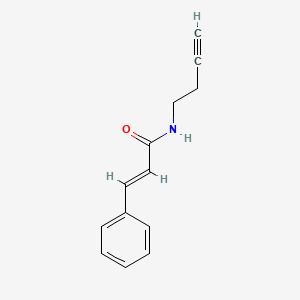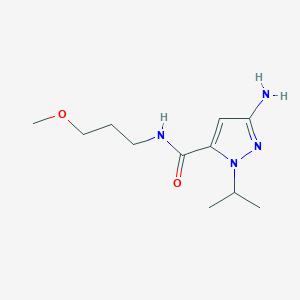
3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been the focus of extensive scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically in the development of new drugs and treatments for various diseases. In
Mecanismo De Acción
The mechanism of action of 3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. It has also been found to inhibit the activity of certain ion channels in the body, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has a number of biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. Additionally, it has been shown to reduce the production of reactive oxygen species (ROS), which can contribute to tissue damage and inflammation. Finally, it has been found to have analgesic effects, which could be due to its ability to inhibit the activity of ion channels in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide in lab experiments is its relatively low toxicity. This makes it a safer alternative to other compounds that may be more toxic or have more severe side effects. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms of inflammation and pain in the body. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of new drugs and treatments for inflammatory diseases and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and receptors in the body. Finally, there is potential for this compound to be used in the development of new antibiotics, which could be useful in the fight against antibiotic-resistant bacteria.
Métodos De Síntesis
The synthesis of 3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide involves the reaction of 3-methoxypropylamine with isobutyric acid, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting product is then treated with 3-amino-1-isopropylpyrazole-5-carboxamide to yield the final compound. This synthesis method has been successfully replicated in various studies, and the purity and yield of the final product have been found to be satisfactory.
Aplicaciones Científicas De Investigación
3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. Additionally, it has been found to have antibacterial and antifungal properties, which could make it useful in the development of new antibiotics.
Propiedades
IUPAC Name |
5-amino-N-(3-methoxypropyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)15-9(7-10(12)14-15)11(16)13-5-4-6-17-3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJRNZLGVMVHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-isopropyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

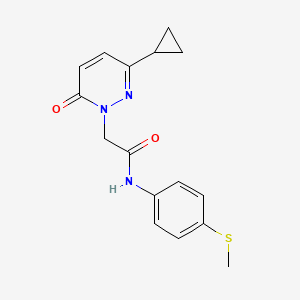

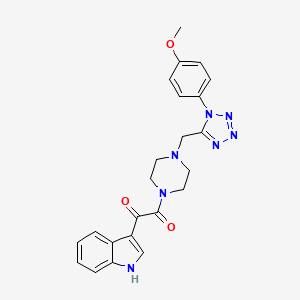
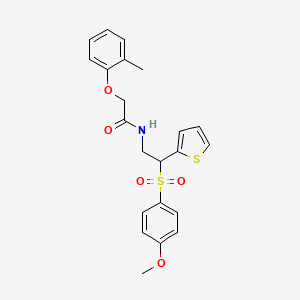
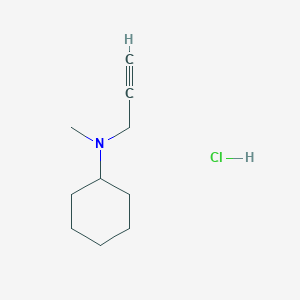

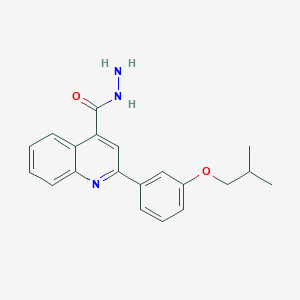
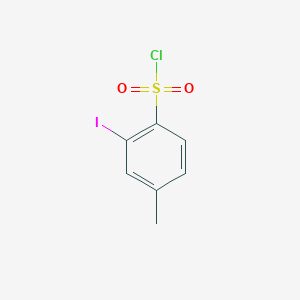
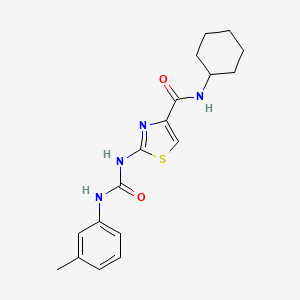
![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)
![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)
